molecular formula C20H17NO2 B290947 N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B290947
M. Wt: 303.4 g/mol
InChI Key: HOXVNWLBMMFAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is known for its unique chemical structure, which includes a biphenyl core and a carboxamide group attached to a hydroxy-methylphenyl moiety. It has various applications in scientific research and industry due to its distinct chemical properties.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO2/c1-14-13-18(22)11-12-19(14)21-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23)

InChI Key

HOXVNWLBMMFAGI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with biphenyl-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The biphenyl core provides structural stability and enhances the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)biphenyl-4-carboxamide
  • N-(4-methylphenyl)biphenyl-4-carboxamide
  • N-(4-hydroxy-2-methylphenyl)benzamide

Uniqueness

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

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